molecular formula C8H10O4S B13631392 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid

5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid

Cat. No.: B13631392
M. Wt: 202.23 g/mol
InChI Key: MWPGJKDMTUWOGG-UHFFFAOYSA-N
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Description

5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfinylmethyl reagents under controlled conditions. One common method includes the use of ethylsulfinylmethyl chloride as a starting material, which reacts with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like bromine, chlorine, and nitrating agents

Major Products Formed

Scientific Research Applications

5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Furan-dicarboxylic acid (2,5-FDCA)
  • 2,5-Dimethylfuran (2,5-DMF)
  • 5-Hydroxymethylfurfural (HMF)

Uniqueness

Its ability to undergo specific oxidation and reduction reactions makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

5-(ethylsulfinylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O4S/c1-2-13(11)5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10)

InChI Key

MWPGJKDMTUWOGG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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